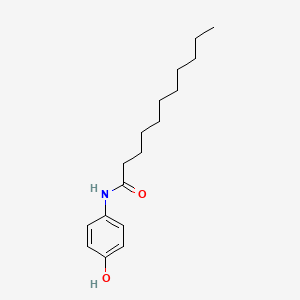
N-(4-Hydroxyphenyl)undecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Hydroxyphenyl)undecanamide: is an organic compound with the molecular formula C18H29NO2 It is a derivative of phenylacetamide, where the phenyl group is substituted with a hydroxyl group at the para position and an undecyl chain is attached to the amide nitrogen
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Hydroxyphenyl)undecanamide typically involves the reaction of 4-hydroxyaniline with undecanoic acid or its derivatives. One common method is the condensation reaction between 4-hydroxyaniline and undecanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: N-(4-Hydroxyphenyl)undecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst can be employed.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
N-(4-Hydroxyphenyl)undecanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the formulation of pharmaceuticals and cosmetics.
Mecanismo De Acción
The mechanism of action of N-(4-Hydroxyphenyl)undecanamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of biological pathways. The undecyl chain can enhance the compound’s lipophilicity, allowing it to interact with cell membranes and affect cellular processes.
Comparación Con Compuestos Similares
Similar Compounds:
N-(4-Hydroxyphenyl)acetamide:
N-(4-Hydroxyphenyl)retinamide:
Uniqueness: N-(4-Hydroxyphenyl)undecanamide is unique due to its longer alkyl chain, which can enhance its lipophilicity and potentially improve its interaction with biological membranes. This property may lead to different pharmacokinetic and pharmacodynamic profiles compared to shorter-chain analogs.
Propiedades
| 82568-65-8 | |
Fórmula molecular |
C17H27NO2 |
Peso molecular |
277.4 g/mol |
Nombre IUPAC |
N-(4-hydroxyphenyl)undecanamide |
InChI |
InChI=1S/C17H27NO2/c1-2-3-4-5-6-7-8-9-10-17(20)18-15-11-13-16(19)14-12-15/h11-14,19H,2-10H2,1H3,(H,18,20) |
Clave InChI |
DFSZOMWGCUVYMG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(=O)NC1=CC=C(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Hydroxy-3-[(1H-indol-4-yl)oxy]-N-(propan-2-yl)propanamide](/img/structure/B14423252.png)
methanone](/img/no-structure.png)
![N-[4-(Diphenylphosphanyl)buta-1,3-diyn-1-yl]-N-methylaniline](/img/structure/B14423267.png)
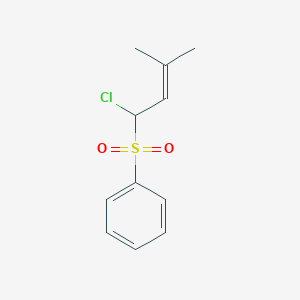
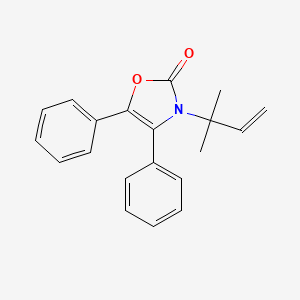
![Ethyl {[4-chloro-6-(dimethylamino)pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B14423279.png)
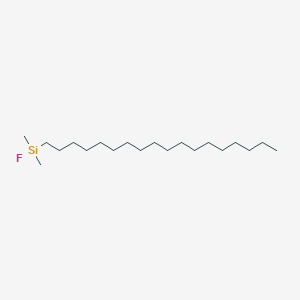
![4-Ethyl-5-[4-(methanesulfonyl)benzoyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B14423318.png)
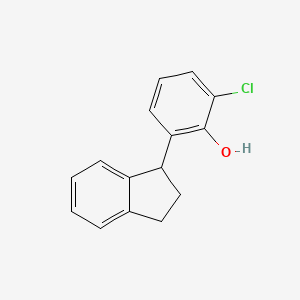
![4-[(4-Methylphenyl)methoxy]piperidine](/img/structure/B14423336.png)
